REACTION_CXSMILES
|
FC(F)(F)[C:3]([O:5][C:6](=[O:11])[C:7](F)(F)F)=[O:4].[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([CH3:20])[CH:15]=[CH:16][CH:17]=[C:7]([C:6]([OH:5])=[O:11])[CH:19]=1.[C:14]1([CH3:20])[C:19]([C:3]([OH:5])=[O:4])=[CH:18][CH:17]=[CH:16][CH:15]=1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 200° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the catalyst solution as prepared above (0.3 mL)
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Type
|
CUSTOM
|
Details
|
was pressurized, at room temperature, with air (1000 psig) and CO (120 psig)
|
Type
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TEMPERATURE
|
Details
|
After the mixture was cooled down to room temperature
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Type
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CUSTOM
|
Details
|
the solvents were evaporated
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Type
|
DISSOLUTION
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Details
|
The residue was redissolved in ether
|
Type
|
ADDITION
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Details
|
A mixture of p-toluic acid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |